molecular formula C20H18Cl2N2O2S B12482435 N-tert-butyl-3-chloro-7-{[(4-chlorophenyl)carbonyl]amino}-1-benzothiophene-2-carboxamide

N-tert-butyl-3-chloro-7-{[(4-chlorophenyl)carbonyl]amino}-1-benzothiophene-2-carboxamide

Cat. No.: B12482435
M. Wt: 421.3 g/mol
InChI Key: ZCDAEBJOCCZPJB-UHFFFAOYSA-N
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Description

N-tert-butyl-3-chloro-7-{[(4-chlorophenyl)carbonyl]amino}-1-benzothiophene-2-carboxamide is a complex organic compound that belongs to the class of benzothiophene derivatives This compound is characterized by its unique structure, which includes a benzothiophene core, a tert-butyl group, and a chlorinated phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-tert-butyl-3-chloro-7-{[(4-chlorophenyl)carbonyl]amino}-1-benzothiophene-2-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through a cyclization reaction involving a thiophene derivative and an appropriate electrophile.

    Introduction of the Chlorinated Phenyl Group: The chlorinated phenyl group is introduced through a Friedel-Crafts acylation reaction using 4-chlorobenzoyl chloride and a suitable Lewis acid catalyst.

    Attachment of the tert-Butyl Group: The tert-butyl group is introduced via a nucleophilic substitution reaction using tert-butylamine.

    Final Coupling Reaction: The final step involves coupling the intermediate products to form the desired compound under controlled reaction conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-tert-butyl-3-chloro-7-{[(4-chlorophenyl)carbonyl]amino}-1-benzothiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorinated phenyl group, to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethylformamide (DMF).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amine derivatives.

    Substitution: Various substituted benzothiophene derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator due to its unique structural features.

    Medicine: Explored for its potential therapeutic applications, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-tert-butyl-3-chloro-7-{[(4-chlorophenyl)carbonyl]amino}-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.

    Interacting with Receptors: Binding to cellular receptors and influencing signal transduction pathways.

    Modulating Gene Expression: Affecting the expression of genes related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

N-tert-butyl-3-chloro-7-{[(4-chlorophenyl)carbonyl]amino}-1-benzothiophene-2-carboxamide can be compared with other benzothiophene derivatives to highlight its uniqueness:

    Similar Compounds:

    Uniqueness: The presence of the tert-butyl group and the specific chlorinated phenyl group in this compound imparts distinct chemical and biological properties, making it a valuable compound for targeted research and applications.

Properties

Molecular Formula

C20H18Cl2N2O2S

Molecular Weight

421.3 g/mol

IUPAC Name

N-tert-butyl-3-chloro-7-[(4-chlorobenzoyl)amino]-1-benzothiophene-2-carboxamide

InChI

InChI=1S/C20H18Cl2N2O2S/c1-20(2,3)24-19(26)17-15(22)13-5-4-6-14(16(13)27-17)23-18(25)11-7-9-12(21)10-8-11/h4-10H,1-3H3,(H,23,25)(H,24,26)

InChI Key

ZCDAEBJOCCZPJB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)NC(=O)C1=C(C2=C(S1)C(=CC=C2)NC(=O)C3=CC=C(C=C3)Cl)Cl

Origin of Product

United States

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